molecular formula C7H8N2O2 B049469 2-(Hydroxymethyl)nicotinamide CAS No. 115012-11-8

2-(Hydroxymethyl)nicotinamide

Cat. No. B049469
M. Wt: 152.15 g/mol
InChI Key: PCWLOJKBYVAMRT-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of 2-(Hydroxymethyl)nicotinamide and its derivatives involves multiple steps, including condensation reactions and the use of formaldehyde in the presence of bases like potassium carbonate. A notable synthesis approach is the treatment of nicotinamide with excess formaldehyde, resulting in N-hydroxymethyl-nicotinamide with good yield under specific conditions such as optimal formaldehyde amount and reaction time (Zhang Hk, Guo Qz, 1992). This method highlights the importance of reaction parameters in achieving high yield and purity of the final product.

Molecular Structure Analysis

The molecular structure of 2-(Hydroxymethyl)nicotinamide is characterized by its nicotinamide backbone with a hydroxymethyl group attached, influencing its chemical behavior and interaction with other molecules. Studies involving X-ray diffraction (XRD) and spectroscopic techniques like NMR have provided detailed insights into the structural aspects of similar compounds, elucidating their conformation, bonding, and electronic properties (Yongchang Zhou et al., 2008).

Chemical Reactions and Properties

2-(Hydroxymethyl)nicotinamide participates in various chemical reactions, including its use as a precursor for further synthetic modifications. It exhibits remarkable anti-inflammatory and antibacterial properties, making it a candidate for pharmaceutical applications (M. Adamiec et al., 2006). The compound's reactivity is significantly influenced by its functional groups, which facilitate its involvement in nucleophilic substitution reactions and complex formation with metals.

Physical Properties Analysis

The physical properties of 2-(Hydroxymethyl)nicotinamide, such as solubility, melting point, and stability, are crucial for its practical applications. Nicotinamide derivatives, including 2-(Hydroxymethyl)nicotinamide, exhibit varied solubility in different solvents, impacting their use in pharmaceutical formulations and chemical synthesis. Their solubility and interaction with other compounds can be significantly affected by modifications at the nicotinamide moiety (S. Nicoli et al., 2008).

Chemical Properties Analysis

The chemical properties of 2-(Hydroxymethyl)nicotinamide, including its reactivity, chemical stability, and interaction with other molecules, are influenced by the presence of the hydroxymethyl group. This functional group makes the compound versatile for various chemical transformations, including esterification and complexation reactions. The compound's ability to form complexes with metals and its role as a hydrotrope highlight its potential in material science and drug delivery systems (Jonathan J. Booth et al., 2015).

Scientific Research Applications

  • GPBAR1 Receptor Agonists : 2-Phenoxy-nicotinamides show potential as potent agonists at the GPBAR1 receptor. This property is targeted for treating obesity, type 2 diabetes, and metabolic syndrome, with the compounds exhibiting favorable physicochemical properties and metabolic stability (Martin et al., 2013).

  • Antibacterial Activity : Nicotinamide-loaded polymeric nanoemulsified particles demonstrate potential for sustained antibacterial activity. The involvement of 2-hydroxypropyl-β-cyclodextrin and Eudragit® S100 significantly impacts the entrapment capacity and efficiency of these particles (Zidan, Ahmed, & Aljaeid, 2016).

  • Cancer Chemotherapy : The complexation of nicotinamide enhances the solubility of poorly water-soluble anti-cancer agents, addressing a common formulation problem in cancer chemotherapy (Truelove et al., 1984).

  • Stem Cell Differentiation : Nicotinamide acts as a selective kinase inhibitor, promoting cell survival and differentiation in human pluripotent stem cells (Meng et al., 2018).

  • Skin Permeation Modulation : Nicotinamide can reduce the permeability coefficients of parabens through rabbit ear skin, which may enhance dissolution in aqueous media and reduce toxicological risk (Nicoli et al., 2008).

  • Herbicide Development : Novel N-(arylmethoxy)-2-chloronicotinamides derived from nicotinic acid exhibit excellent herbicidal activity against certain weeds, suggesting potential for new herbicide development against monocotyledonous weeds (Yu et al., 2021).

  • Sir2 Enzyme Regulation : Nicotinamide regulates Sir2 enzymes by alternating between deacetylation and base exchange. This suggests a strategy to increase enzyme catalytic activity by inhibiting chemical exchange but not deacetylation (Sauve & Schramm, 2003).

  • Diabetic Peripheral Neuropathy Therapy : Nicotinamide shows potential as a nontoxic therapy for treating diabetic peripheral neuropathy by improving nerve health and reducing pain in diabetic rats (Stevens et al., 2007).

Safety And Hazards

N-(Hydroxymethyl)nicotinamide is classified as a skin irritant (Category 2), eye irritant (Category 2A), and specific target organ toxicity - single exposure (Category 3), Respiratory system . It is advised to avoid contact with skin, eyes, and clothing, and to avoid dust formation .

Future Directions

Advancing age and many disease states are associated with declines in nicotinamide adenine dinucleotide (NAD+) levels . Boosting NAD+ abundance with precursor compounds, such as nicotinamide riboside or nicotinamide mononucleotide, has profound effects on physiological function . Therefore, future research may focus on the potential efficacy of NAD±boosting compounds for improving physiological function and extending human health span .

properties

IUPAC Name

2-(hydroxymethyl)pyridine-3-carboxamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H8N2O2/c8-7(11)5-2-1-3-9-6(5)4-10/h1-3,10H,4H2,(H2,8,11)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PCWLOJKBYVAMRT-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(N=C1)CO)C(=O)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H8N2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

152.15 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-(Hydroxymethyl)nicotinamide

CAS RN

115012-11-8
Record name 2-(hydroxymethyl)pyridine-3-carboxamide
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
3
Citations
T Goto, M Saito, R Sato - Bulletin of the Chemical Society of Japan, 1987 - journal.csj.jp
The title reaction produced either 2-(hydroxymethyl)nicotinamide or 6,7-dihydro-7-hydroxy-5H-pyrrolo[3,4-b]pyridin-5-one as the major product at room temperature or −20 C, …
Number of citations: 13 www.journal.csj.jp
K Miwa, A Igawa, K Yamanishi, M Fujita… - Japanese circulation …, 1995 - jstage.jst.go.jp
THE antianginal agent nicorandil has been shown to exert a potent coronary vasodilator effect. as well as to reduce preload and, to a lesser extent. afterload. l 4 Due to its nitrate moiety, …
Number of citations: 3 www.jstage.jst.go.jp
DT Hurst - Second Supplements to the 2nd Edition of Rodd's …, 1991 - Elsevier
Publisher Summary In his chapter benzo derivatives of the ring systems and reduced systems are considered together with the heterocyclic bicyclic systems in each section. The two five…
Number of citations: 2 www.sciencedirect.com

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